3-(4-ethylphenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-ethylphenyl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, an ethylphenyl group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Ethylphenyl Group: The ethylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where ethylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Condensation with Hydroxyphenyl Aldehyde: The final step involves the condensation of the pyrazole derivative with 2-hydroxyphenyl aldehyde under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-ethylphenyl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the biological context but may include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylphenyl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- 3-(4-chlorophenyl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- 3-(4-bromophenyl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of 3-(4-ethylphenyl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C20H20N4O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c1-3-14-8-10-15(11-9-14)17-12-18(23-22-17)20(26)24-21-13(2)16-6-4-5-7-19(16)25/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-13+ |
InChI Key |
WFJZTUAIKWEIEJ-FYJGNVAPSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CC=C3O |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=CC=C3O |
Origin of Product |
United States |
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